methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring:
- A chromeno[2,3-c]pyrrole-3,9-dione core, which is a fused bicyclic system with conjugated carbonyl groups .
- A 1,3-thiazole ring substituted with a methyl group at position 4 and a methyl carboxylate ester at position 3.
- Additional methyl groups at positions 6 and 7 of the chromeno-pyrrole-dione scaffold.
This compound combines electron-rich (methoxy, thiazole) and electron-deficient (dione) moieties, which may influence its reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C26H22N2O6S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-12-10-17-18(11-13(12)2)34-22-19(21(17)29)20(15-6-8-16(32-4)9-7-15)28(24(22)30)26-27-14(3)23(35-26)25(31)33-5/h6-11,20H,1-5H3 |
InChI Key |
JDANPBDIXJVYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
The compound's pharmacological potential has been a focal point in recent studies. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. In silico docking studies indicate its potential to inhibit key enzymes involved in inflammatory pathways .
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Material Science Applications
Beyond pharmacology, the compound's unique chemical structure lends itself to applications in material science:
- Polymer Chemistry : The thiazole and chromeno-pyrrol moieties can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These materials may find applications in coatings and composites .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
Synthesis Protocols
The synthesis typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the chromeno-pyrrol core through cyclization reactions.
- Introduction of the methoxyphenyl and thiazole substituents via nucleophilic substitution reactions.
These methods highlight the complexity involved in synthesizing this compound while underscoring its potential utility across various applications .
In vitro assays have demonstrated that this compound can inhibit specific cancer cell lines effectively. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Modulation of inflammatory pathways |
These findings suggest that this compound has significant therapeutic potential that warrants further exploration .
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Comparative Data
Research Implications
Biological Activity
Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential for biological activity. This compound belongs to a class of chromeno-pyrrol derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 500.56 g/mol. Its intricate structure consists of a chromeno-pyrrol core with multiple substituents that contribute to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.56 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth in vitro. Studies have reported its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects : Research highlights the compound's ability to modulate inflammatory pathways. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
- Inflammation Modulation : A recent study demonstrated that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by up to 50%, indicating its role in anti-inflammatory responses .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to interact with various signaling pathways related to inflammation and apoptosis.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates . Key steps include refluxing precursors in ethanol, followed by purification through recrystallization (e.g., DMF–EtOH mixtures) to isolate the product . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side products.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
X-ray crystallography using the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is the gold standard for resolving the 3D structure . Complementary techniques include:
- ORTEP-3 for visualizing anisotropic displacement parameters and hydrogen bonding networks .
- SHELXPRO for validating geometry and intermolecular interactions .
- WinGX for comprehensive data processing and report generation .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., R-factor mismatches) be resolved during refinement?
Contradictions often arise from twinning, disorder, or incomplete data. Strategies include:
- Using SHELXL ’s constraints (e.g., SIMU/DELU) to model disorder .
- Validating hydrogen atom placement via PLATON (e.g., ADDSYM checks) .
- Cross-referencing with spectroscopic data (e.g., NMR) to confirm bond connectivity .
Q. What experimental approaches are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Substituent variation : Introduce halogen (e.g., fluorine) or heterocyclic groups (e.g., thiadiazole) to assess bioactivity changes .
- Activity assays : Test analogs against target enzymes (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA) .
- Statistical modeling : Apply multivariate regression to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?
Use graph set analysis (Etter’s method) to classify hydrogen bonds into patterns (e.g., chains, rings) . Tools include:
- Mercury or PLATON for identifying donor-acceptor distances and angles.
- SHELXL -generated .cif files to extract geometric parameters . Example: A dominant D(2,2) motif (two donor/two acceptor interactions) may stabilize the lattice .
Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .
- Purification protocols : Standardize recrystallization solvents (e.g., DMF–EtOH ratios) and column chromatography gradients .
- Batch documentation : Record detailed parameters (e.g., stirring rate, humidity) to identify variability sources .
Methodological Notes
- Crystallographic validation : Always cross-check CIF files using CheckCIF to flag symmetry or displacement errors .
- Data sharing : Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database) for reproducibility .
- Safety protocols : Adhere to institutional guidelines for handling nitroarenes and palladium catalysts during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
